N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 397277-29-1
Cat. No.: VC4374887
Molecular Formula: C26H18N2O4
Molecular Weight: 422.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397277-29-1 |
|---|---|
| Molecular Formula | C26H18N2O4 |
| Molecular Weight | 422.44 |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-4-phenylbenzamide |
| Standard InChI | InChI=1S/C26H18N2O4/c29-25(20-9-5-2-6-10-20)23-17-22(28(31)32)15-16-24(23)27-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,27,30) |
| Standard InChI Key | BOFFDQSHZUEKOT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Introduction
N-(2-Benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of biphenyl derivatives. It is characterized by its unique molecular structure and potential applications in various scientific fields, including organic chemistry and materials science. The presence of functional groups such as nitro and carboxamide enhances its reactivity and utility in synthetic processes.
Synthesis Methods
The synthesis of N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide can be achieved through several methods, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions may provide favorable results.
Potential Applications
This compound can participate in various chemical reactions, and its mechanism of action primarily involves interactions with biological targets or roles in synthetic pathways. The nitro group may act as an electron sink, influencing the reactivity of adjacent functional groups during electrophilic reactions.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Weight (g/mol) | Molecular Formula | Key Features |
|---|---|---|---|
| N-(2-Benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide | Approximately 352.35 | Not fully detailed | Biphenyl derivative with nitro and carboxamide groups |
| N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | 318.71 | C15H11ClN2O4 | Contains a chloroacetamide moiety |
| [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | 243.21 | C13H9NO4 | Nitro-substituted biphenyl carboxylic acid |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume